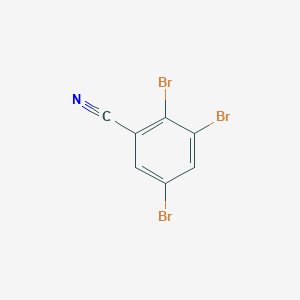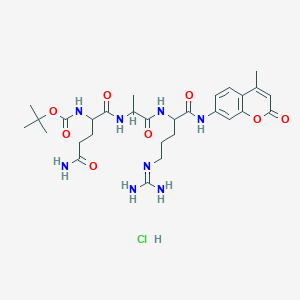
2,3,5-Tribromobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromobenzonitrile is an organic compound with the molecular formula C7H2Br3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like acetic acid or carbon tetrachloride, and the process is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions: 2,3,5-Tribromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Depending on the nucleophile, products can include substituted benzonitriles.
Reduction: The primary product is 2,3,5-tribromoaniline.
Oxidation: Products vary based on the oxidizing agent and conditions used.
科学的研究の応用
2,3,5-Tribromobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
作用機序
The mechanism by which 2,3,5-tribromobenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms and nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules.
類似化合物との比較
2,4,6-Tribromobenzonitrile: Another brominated benzonitrile with bromine atoms at different positions.
2,3,4-Tribromobenzonitrile: Similar structure but with bromine at the 2, 3, and 4 positions.
2,3,6-Tribromobenzonitrile: Bromine atoms at the 2, 3, and 6 positions.
Uniqueness: 2,3,5-Tribromobenzonitrile is unique due to its specific bromination pattern, which influences its reactivity and interactions with other molecules. This distinct arrangement of bromine atoms can lead to different chemical and biological properties compared to its isomers.
特性
分子式 |
C7H2Br3N |
|---|---|
分子量 |
339.81 g/mol |
IUPAC名 |
2,3,5-tribromobenzonitrile |
InChI |
InChI=1S/C7H2Br3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
InChIキー |
XTRHXEOBMRTEMY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)




![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)






